molecular formula C7H6BF4N3O2 B1139906 3-Methyl-4-nitrobenzenediazonium tetrafluoroborate CAS No. 24964-88-3

3-Methyl-4-nitrobenzenediazonium tetrafluoroborate

Cat. No.: B1139906
CAS No.: 24964-88-3
M. Wt: 250.95 g/mol
InChI Key: HLVQIFYQLNQNQY-UHFFFAOYSA-M
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Description

3-Methyl-4-nitrobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C7H6N3O2•BF4 and a molecular weight of 250.97. It is a diazonium salt, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of azo compounds. This compound is typically used in research settings and is known for its stability and reactivity under specific conditions .

Properties

CAS No.

24964-88-3

Molecular Formula

C7H6BF4N3O2

Molecular Weight

250.95 g/mol

IUPAC Name

3-methyl-4-nitrobenzenediazonium;trifluoroborane;fluoride

InChI

InChI=1S/C7H6N3O2.BF3.FH/c1-5-4-6(9-8)2-3-7(5)10(11)12;2-1(3)4;/h2-4H,1H3;;1H/q+1;;/p-1

InChI Key

HLVQIFYQLNQNQY-UHFFFAOYSA-M

SMILES

[B-](F)(F)(F)F.CC1=C(C=CC(=C1)[N+]#N)[N+](=O)[O-]

Canonical SMILES

B(F)(F)F.CC1=C(C=CC(=C1)[N+]#N)[N+](=O)[O-].[F-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitrobenzenediazonium tetrafluoroborate typically involves the diazotization of 3-methyl-4-nitroaniline. The process begins with the nitration of 3-methylaniline to form 3-methyl-4-nitroaniline. This intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of tetrafluoroboric acid to yield the diazonium salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and diazotization reactions. These processes are carried out under controlled conditions to ensure the safety and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitrobenzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 3-methyl-4-halobenzenes, 3-methyl-4-hydroxybenzenes, and 3-methyl-4-cyanobenzenes.

    Coupling Reactions: Azo compounds such as 3-methyl-4-nitroazobenzenes.

    Reduction Reactions: 3-methyl-4-aminobenzenes.

Scientific Research Applications

3-Methyl-4-nitrobenzenediazonium tetrafluoroborate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitrobenzenediazonium tetrafluoroborate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, forming covalent bonds with nucleophiles. The nitro group can also undergo reduction, leading to the formation of amino derivatives. These reactions are facilitated by the presence of specific catalysts and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzenediazonium tetrafluoroborate: Similar in structure but lacks the methyl group at the 3-position.

    4-Methoxybenzenediazonium tetrafluoroborate: Contains a methoxy group instead of a nitro group.

    4-Chlorobenzenediazonium tetrafluoroborate: Contains a chlorine atom instead of a nitro group

Uniqueness

3-Methyl-4-nitrobenzenediazonium tetrafluoroborate is unique due to the presence of both a methyl and a nitro group on the benzene ring. This combination of substituents influences its reactivity and the types of reactions it can undergo. The methyl group provides electron-donating effects, while the nitro group is electron-withdrawing, creating a unique balance that affects the compound’s chemical behavior .

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